1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine
説明
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a phenyl group and a 2-oxoethyl linker connected to a 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl moiety. This structure combines two pharmacologically significant motifs: the piperazine ring, commonly associated with CNS activity, and the pyrazoline scaffold, known for diverse biological activities such as antiviral, anti-inflammatory, and enzyme inhibition properties .
特性
IUPAC Name |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(25-20(11-12-22-25)18-7-3-1-4-8-18)17-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10,12,20H,11,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEIMYWBEICIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrazole derivative through a nucleophilic substitution reaction.
Final Coupling: The final step involves the coupling of the piperazine and pyrazole derivatives under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Key Structural Differences :
- The target compound lacks halogen substituents (e.g., fluoro, chloro) on the pyrazoline phenyl ring, which are common in analogs like Compounds 1–4 .
Crystallographic and Conformational Analysis
X-ray crystallography of pyrazoline derivatives reveals planar or near-planar arrangements between the pyrazole and substituted phenyl rings. For instance:
Key Observations :
- Substituents like methoxy or nitro groups enhance enzyme inhibitory activity (e.g., MAO A) .
- The absence of a sulfonamide group in the target compound may limit carbonic anhydrase interactions compared to Compound 5a .
Physicochemical and Pharmacokinetic Considerations
- Melting Points: Pyrazoline derivatives with halogen substituents (e.g., Compound 1: m.p. 113–115°C ) generally exhibit higher melting points than non-halogenated analogs.
- Solubility : The 2-oxoethyl linker in the target compound may improve aqueous solubility compared to bulkier acylated derivatives (e.g., Compound 4).
生物活性
The compound 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring substituted with a pyrazole moiety. The presence of the 2-oxo group and the phenyl rings contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer (A549) and liver cancer (HepG2) cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound promotes programmed cell death in various cancer types, which is crucial for eliminating malignant cells.
- Autophagy Activation : It has been shown to induce autophagy in certain cells, a process that can lead to cell death under stress conditions.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Recent case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that treatment with 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine resulted in a significant reduction in cell viability, correlating with increased apoptosis markers.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic: What are the key synthetic challenges and optimization strategies for synthesizing 1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-phenylpiperazine?
The synthesis involves multi-step reactions, typically starting with condensation of hydrazine derivatives with ketones or aldehydes to form the pyrazoline core, followed by coupling with a piperazine moiety. Critical challenges include controlling regioselectivity and minimizing side products. Optimization strategies include:
- Reaction conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or dioxane), and catalyst use (e.g., acidic/basic conditions for ring closure) .
- Purification : High-performance liquid chromatography (HPLC) for isolating high-purity products (>95%) .
- Yield improvement : Stepwise monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of intermediates .
Basic: Which analytical techniques are essential for characterizing this compound and ensuring structural fidelity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyrazoline and piperazine moieties .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula and isotopic patterns .
- HPLC-PDA : Purity assessment and detection of byproducts .
Basic: What pharmacological targets or biological activities are associated with this compound?
Preliminary studies suggest potential as an anticonvulsant agent targeting GABA receptors or calcium channels, supported by structural analogs with demonstrated activity . Methodological approaches include:
- In vitro assays : Radioligand binding studies (e.g., competitive binding with [³H]flunitrazepam for GABAA receptors).
- In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant efficacy .
Advanced: How can structural modifications enhance the compound's bioactivity or selectivity?
Strategies involve:
- Structure-Activity Relationship (SAR) : Systematic substitution of phenyl groups (e.g., halogenation for improved lipophilicity) or piperazine N-alkylation to modulate receptor affinity .
- Computational modeling : Molecular docking to predict interactions with target proteins (e.g., voltage-gated calcium channels) and guide functional group additions .
- Prodrug design : Esterification of carbonyl groups to enhance bioavailability .
Advanced: How should researchers resolve contradictions in reported biological data for this compound?
Contradictions may arise from variations in assay conditions or impurity profiles. Recommendations include:
- Standardized protocols : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Meta-analysis : Cross-referencing data from multiple sources (e.g., PubChem, peer-reviewed journals) to identify consensus trends .
- Advanced analytics : Use of LC-MS/MS to confirm compound integrity in biological matrices .
Advanced: What mechanistic insights can be gained from studying target interactions?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (e.g., KD, on/off rates) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray crystallography : Structural elucidation of binding pockets using co-crystallized complexes .
Basic: What stability and storage conditions are recommended for this compound?
- Storage : −20°C under inert atmosphere (argon) to prevent oxidation of the pyrazoline ring .
- Stability assessment : Thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions .
Advanced: How does this compound compare structurally and functionally to its analogs?
Comparative approaches include:
- Structural analogs : Derivatives with substituted phenyl groups (e.g., 4-fluorophenyl or methoxyphenyl) show varying receptor affinities .
- Bioassay benchmarking : Parallel testing in kinase inhibition or antimicrobial assays to rank efficacy .
- Quantum mechanical calculations : Density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
